Pentalysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protein and Peptide Engineering:

- Modification of Protein Properties: Pentalysine's structure offers a cluster of positive charges (due to the presence of five Lysine residues). This property allows researchers to attach pentalysine to proteins, altering their overall charge and potentially influencing their interactions with other molecules or surfaces []. This can be useful in designing proteins with specific functionalities for targeted drug delivery or enzyme design.

- Increased Solubility and Stability: The positively charged Lysine residues in pentalysine can improve the solubility of proteins or peptides that are normally poorly soluble in water []. This can be advantageous for studies involving these molecules and their potential applications.

Material Science Applications:

- Biocompatible Materials: Pentalysine's biocompatible nature makes it a potential candidate for developing biomaterials for tissue engineering or drug delivery systems []. The positively charged nature of pentalysine can also facilitate interactions with negatively charged surfaces, potentially useful in designing biomaterials for specific applications.

Cell Biology Research:

- Cell Adhesion and Penetration: The positive charges of pentalysine can interact with negatively charged cell membranes, potentially influencing cell adhesion and penetration []. This can be a valuable tool for studying cell-material interactions and designing materials for cell culture or drug delivery.

Other Potential Applications:

Pentalysine is also being explored for its potential use in other areas of scientific research, such as:

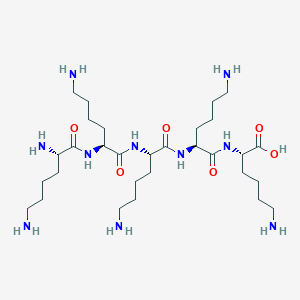

Pentalysine is a linear pentapeptide composed of five lysine residues linked by peptide bonds. It is notable for its polycationic nature, which arises from the presence of multiple amino groups in its structure. This characteristic makes pentalysine highly soluble in water and capable of interacting with various biological molecules, including nucleic acids and proteins. The compound is often studied for its potential applications in biochemistry and molecular biology due to its unique structural properties.

- Oxidation: Pentalysine can be oxidized to form disulfide bonds, which contribute to structural stabilization.

- Formation of Schiff Bases: It can react with aldehydes, such as acetaldehyde, to form stable Schiff base adducts, which are significant in various biochemical contexts .

- Interactions with Other Molecules: Pentalysine has been shown to compete with other compounds, such as actinomycin D, for binding to DNA, indicating its potential role in nucleic acid interactions .

Pentalysine exhibits significant biological activity, particularly in the context of DNA interactions. It has been demonstrated to bind to deoxyribonucleic acid (DNA), which can influence gene expression and cellular processes. The binding affinity of pentalysine for DNA suggests potential applications in gene delivery systems and molecular probes . Additionally, studies have indicated that pentalysine can enhance the immobilization of enzymes while preserving their activity, making it a promising candidate for biotechnological applications .

The synthesis of pentalysine can be achieved through various methods:

- Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of pentalysine.

- Convergent Synthesis Strategies: Recent research has utilized convergent strategies involving multiple fragments to synthesize larger peptides that include pentalysine as a tag or component .

- Chemical Modifications: Various chemical modifications can be employed post-synthesis to enhance the properties of pentalysine or to facilitate its use in specific applications.

Pentalysine has diverse applications across various fields:

- Gene Delivery: Its ability to bind DNA makes it suitable for use in gene therapy and delivery systems.

- Enzyme Immobilization: Pentalysine serves as an effective tag for enzyme immobilization, which is crucial in biocatalysis and industrial processes .

- Research Tools: It is utilized in biochemical assays and studies aimed at understanding protein-DNA interactions.

Interaction studies involving pentalysine reveal its competitive binding capabilities with other molecules. For instance, it competes with actinomycin D for DNA binding sites, demonstrating its potential as a tool for studying nucleic acid interactions and mechanisms of action in cellular environments . Additionally, kinetic studies have shown that pentalysine interacts rapidly with other amino acids and peptides under varying conditions, highlighting its dynamic nature in bio

Pentalysine shares similarities with several other polylysine compounds but possesses unique characteristics that distinguish it:

| Compound | Structure | Unique Features |

|---|---|---|

| Lysine | Single amino acid | Basic amino acid; less complex than pentalysine |

| Polylysine | Multiple lysines | Longer chain; more extensive charge distribution |

| Dendritic Polylysines | Branched structures | Enhanced solubility and functionality due to branching |

| Lysine-Rich Peptides | Various sequences | Functional diversity; may include other amino acids |

Pentalysine's unique linear structure and high cationic charge density allow it to interact more effectively with negatively charged biomolecules compared to its counterparts.

Pentalysine is a synthetic oligopeptide composed of five L-lysine residues linked via peptide bonds. Its systematic IUPAC name is L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysine, reflecting the sequential arrangement of lysine monomers. The molecular formula is $$ \text{C}{30}\text{H}{62}\text{N}{10}\text{O}{6} $$, with a molecular weight of 658.9 g/mol. The primary structure consists of a linear chain of lysine units, each contributing a side-chain ε-amino group ($$-\text{NH}_2$$), which confers high cationic charge density under physiological conditions.

The SMILES notation for pentalysine is:

$$ \text{NCCCCC(N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(O)=O} $$.

Table 1: Molecular identity of pentalysine

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{30}\text{H}{62}\text{N}{10}\text{O}{6} $$ |

| Molecular weight (g/mol) | 658.9 |

| IUPAC name | L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysine |

| CAS Registry Number | 19431-21-1 |

Physicochemical Properties

Pentalysine exhibits distinct physicochemical characteristics due to its polycationic nature. It is a white crystalline powder with high solubility in aqueous solutions (>166 g/L). The peptide’s solubility arises from extensive hydrogen bonding and electrostatic interactions between its protonated amino groups and water molecules. Its isoelectric point (pI) is approximately 9.87, calculated from the pKa values of lysine’s α-amino ($$ \text{pKa} \approx 8.95 $$) and ε-amino ($$ \text{pKa} \approx 10.79 $$) groups.

The peptide’s stability is influenced by pH and temperature. Under acidic conditions, protonation of amino groups enhances solubility, while alkaline conditions may promote aggregation due to deprotonation.

Table 2: Key physicochemical properties

| Property | Value |

|---|---|

| Solubility | >166 g/L (water) |

| Appearance | White crystalline powder |

| Molecular weight | 658.9 g/mol |

| Isoelectric point | 9.87 |

Isomeric Forms and Stereochemical Considerations

Pentalysine exists predominantly in the L-lysine enantiomeric form, as natural lysine is biosynthesized in the L-configuration. Each lysine residue contains a chiral α-carbon, resulting in five stereogenic centers per molecule. Synthetic variants with D-lysine residues are possible but less common; these isomers exhibit altered biological activity due to mismatched interactions with chiral biomolecules.

The peptide’s stereochemical integrity is critical for its function. For example, the L-configuration enables specific binding to fibrin in tissue plasminogen activator (t-PA) systems, while D-enantiomers show reduced affinity. Structural studies using rotating frame Overhauser effect spectroscopy (ROESY) confirm that pentalysine adopts a compact conformation in solution, with side-chain ε-amino groups oriented outward to maximize solvation.

Table 3: Stereochemical variants of pentalysine

| Isomer Type | Description |

|---|---|

| L-Pentalysine | All residues in L-configuration |

| D-Pentalysine | All residues in D-configuration |

| Mixed isomers | Combinations of L- and D-lysine |

Pentalysine, a pentapeptide composed of five consecutive lysine residues (Lys-Lys-Lys-Lys-Lys), exhibits robust electrostatic binding mechanisms with phospholipid bilayers through its highly positively charged structure. The fundamental binding mechanism operates through electrostatic interactions between the five positively charged lysine residues and negatively charged phospholipid headgroups in the membrane [1] [2].

The electrostatic binding of pentalysine to phospholipid bilayers follows the principles established by the Poisson-Boltzmann equation, which accurately predicts membrane binding behavior from first principles [1] [3]. Theoretical calculations demonstrate that pentalysine, with its net charge of +5, creates a significant positive electrostatic potential when adsorbed to the membrane surface. This positive potential extends into the aqueous phase and effectively attracts negatively charged lipid species [4].

Experimental validation using phosphorus-31 magic angle spinning nuclear magnetic resonance spectroscopy provides direct evidence for the purely electrostatic nature of pentalysine-membrane interactions [5] [6]. The binding of pentalysine to mixed phospholipid membranes containing dioleoylphosphatidylcholine and dioleoylphosphatidylglycerol produces systematic changes in phosphorus-31 chemical shifts that are directly opposite to those observed during titration with negatively charged lipids, confirming the electrostatic neutralization mechanism [7].

The molar partition coefficient for pentalysine binding varies dramatically with membrane composition and ionic strength conditions. In vesicles containing acidic lipids, the binding affinity follows a steep dependence on the mole fraction of acidic lipid components, demonstrating the multivalent nature of the electrostatic interaction [2] [4]. The membrane-bound pentalysine peptide localizes just outside the plane of negative charge in the phospholipid headgroup region, as determined by computational modeling studies [8].

Detailed structural analysis reveals that pentalysine maintains an extended, unstructured conformation when bound to membranes, maximizing its electrostatic contact with the negatively charged phospholipid surface [4]. The peptide does not penetrate significantly into the hydrophobic membrane core but remains primarily associated with the polar headgroup region and the membrane-water interface [8] [9].

Domain Formation in Acidic Lipid Membranes

Pentalysine demonstrates remarkable capability to induce lateral domain formation in membranes containing acidic lipids through electrostatic clustering mechanisms. Direct fluorescence digital imaging microscopy observations confirm that pentalysine forms membrane domains enriched in acidic phospholipids, particularly phosphatidylserine and phosphatidylinositol 4,5-bisphosphate [2] [4].

The domain formation mechanism can be explained through a thermodynamic model that considers two competing energy contributions: the positive free energy of mixing neutral and acidic lipids, which opposes domain formation, and the negative electrostatic free energy, which favors clustering when multivalent basic ligands are present [2]. At low ionic strength conditions, the electrostatic contribution overcomes the mixing penalty, resulting in stable domain formation.

The Gouy-Chapman-Stern theory provides the theoretical framework for understanding pentalysine-induced domain formation [2] [4]. This model predicts that multivalent basic ligands with steep membrane binding dependence on acidic lipid mole fraction will form domains enriched in acidic lipids. The theory successfully predicts that domains dissipate at high concentrations of either the basic ligand or monovalent salt, confirming the electrostatic nature of the clustering mechanism.

Experimental evidence from deuterium nuclear magnetic resonance spectroscopy demonstrates that pentalysine induces the formation of two distinct spectral components in membranes containing phosphatidylserine [10]. These components correspond to peptide-bound domains enriched in phosphatidylserine coexisting with peptide-free domains depleted in the acidic lipid. The domain formation requires a minimum number of basic residues, with pentalysine (five lysines) representing the threshold for detectable domain formation under physiological conditions [10].

The stability and characteristics of pentalysine-induced domains depend critically on membrane composition and solution conditions. In membranes containing thirty percent phosphatidylserine, pentalysine produces well-defined domains that persist over extended time periods under low ionic strength conditions [2] [4]. However, increasing the ionic strength above physiological levels causes domain dissolution through electrostatic screening effects.

Calcium ions enhance domain formation through additional electrostatic bridging mechanisms [11]. The divalent cations create intermolecular connections between phosphoinositide molecules, stabilizing larger cluster formations when pentalysine is present. This calcium-mediated enhancement demonstrates the cooperative nature of electrostatic interactions in domain organization.

Modulation of Phosphatidylinositol 4,5-Bisphosphate Localization

Pentalysine exhibits exceptional capability to modulate phosphatidylinositol 4,5-bisphosphate localization through electrostatic sequestration mechanisms, despite the presence of substantial concentrations of monovalent acidic lipids in physiological membranes. The highly negative charge of phosphatidylinositol 4,5-bisphosphate (-4) creates a strong electrostatic attraction to the positive potential field generated by membrane-bound pentalysine [4] [12].

Fluorescence resonance energy transfer experiments provide quantitative evidence for phosphatidylinositol 4,5-bisphosphate sequestration by pentalysine in model membranes [4] [12]. Energy transfer from fluorescently labeled phosphatidylinositol 4,5-bisphosphate to Texas Red-labeled pentalysine approaches one hundred percent at high peptide concentrations, indicating near-complete sequestration of the phosphoinositide. This sequestration occurs even in the presence of a three hundred-fold excess of monovalent acidic lipids, demonstrating the preferential attraction between the multivalent species.

The apparent dissociation constant for lateral phosphatidylinositol 4,5-bisphosphate binding to membrane-bound pentalysine is approximately one millimolar, corresponding to a binding energy of at least four kilocalories per mole [4]. This substantial binding energy reflects the strong electrostatic interaction between the highly charged species and supports the physiological relevance of phosphatidylinositol 4,5-bisphosphate sequestration mechanisms.

Electron paramagnetic resonance spectroscopy using spin-labeled phosphatidylinositol 4,5-bisphosphate reveals significant line broadening and amplitude reduction upon pentalysine binding [4]. These spectral changes indicate decreased rotational mobility of the phosphoinositide molecules, consistent with their incorporation into less mobile clusters around the bound peptide. The electron paramagnetic resonance data provide direct physical evidence for the clustering mechanism underlying phosphatidylinositol 4,5-bisphosphate sequestration.

Functional consequences of phosphatidylinositol 4,5-bisphosphate sequestration include substantial inhibition of phospholipase C activity [4]. Pentalysine at concentrations of 0.3 to 0.5 micromolar produces approximately fifty percent inhibition of phospholipase C-delta1-catalyzed phosphatidylinositol 4,5-bisphosphate hydrolysis. This inhibition results from the reduced accessibility of sequestered phosphatidylinositol 4,5-bisphosphate to the enzyme active site, demonstrating the biological significance of the sequestration mechanism.

The sequestration process creates transient microdomains with locally elevated phosphatidylinositol 4,5-bisphosphate concentrations [13]. These domains serve as recruitment platforms for proteins containing phosphatidylinositol 4,5-bisphosphate-binding domains, such as pleckstrin homology domains. The spatial organization of phosphatidylinositol 4,5-bisphosphate through pentalysine-mediated clustering provides a mechanism for localizing signaling complexes and regulating membrane-associated enzymatic activities.

Salt Concentration Effects on Membrane Partitioning

Salt concentration exerts profound effects on pentalysine membrane partitioning through electrostatic screening mechanisms that fundamentally alter the strength and specificity of peptide-lipid interactions. The relationship between ionic strength and binding affinity follows predictable patterns based on electrostatic theory and experimental validation across multiple membrane systems [1] [3] [14].

At low salt concentrations (10 millimolar), pentalysine exhibits maximum binding affinity to acidic membranes due to minimal electrostatic screening [1] [3]. Under these conditions, the electrostatic potential extends furthest from the membrane surface, creating the strongest attractive forces for the positively charged peptide. The binding energy reaches its maximum value, and domain formation occurs most readily in membranes containing acidic lipids.

Increasing salt concentration to physiological levels (100-150 millimolar) produces a dramatic decrease in binding affinity, with the partition coefficient decreasing by factors of ten to one hundred depending on membrane composition [1] [3]. This reduction occurs because mobile ions in solution screen the electrostatic interactions between pentalysine and the membrane surface, effectively reducing the range and magnitude of attractive forces.

At high salt concentrations (200 millimolar and above), pentalysine binding becomes severely compromised, with partition coefficients decreasing by factors of 10^5 compared to low ionic strength conditions [3]. Under these conditions, domain formation becomes negligible, and phosphatidylinositol 4,5-bisphosphate sequestration is substantially reduced. The screening effect becomes so pronounced that even highly charged membrane surfaces lose their ability to retain the peptide.

The salt sensitivity of pentalysine membrane partitioning provides direct experimental validation of the electrostatic nature of the binding mechanism [2] [4]. Control experiments using zwitterionic membranes show minimal salt effects, confirming that the ionic strength dependence specifically reflects electrostatic screening rather than nonspecific salt effects on membrane structure or peptide conformation.

Different salt types produce varying degrees of screening effectiveness based on their ionic properties [15]. Monovalent salts like potassium chloride and sodium chloride produce moderate screening effects, while divalent cations like calcium and magnesium create more complex effects due to their ability to form ionic bridges between negatively charged membrane components. The specific ion effects follow patterns predicted by the law of matching water affinities, where ions with similar hydration characteristics interact more favorably.

The practical implications of salt concentration effects extend to understanding pentalysine behavior under different physiological conditions [14]. In cellular environments with varying ionic strength, such as different subcellular compartments or pathological conditions affecting electrolyte balance, the membrane partitioning and domain-forming capabilities of pentalysine would be expected to change accordingly. These salt-dependent effects provide a regulatory mechanism for controlling membrane-associated processes through modulation of local ionic conditions.

Temperature effects interact synergistically with salt concentration to influence membrane partitioning [14]. Higher temperatures increase the kinetic energy of ions, enhancing their screening effectiveness and further reducing pentalysine binding affinity. Conversely, lower temperatures reduce ionic mobility, partially counteracting the screening effects and stabilizing membrane associations.

Purity

XLogP3

Exact Mass

Appearance

Storage

Sequence

Dates

2: Geiger Y, Gottlieb HE, Akbey Ü, Oschkinat H, Goobes G. Studying the Conformation of a Silaffin-Derived Pentalysine Peptide Embedded in Bioinspired Silica using Solution and Dynamic Nuclear Polarization Magic-Angle Spinning NMR. J Am Chem Soc. 2016 May 4;138(17):5561-7. doi: 10.1021/jacs.5b07809. Epub 2016 Apr 20. PubMed PMID: 26451953.

3: Chen Z, Zhou S, Chen J, Deng Y, Luo Z, Chen H, Hamblin MR, Huang M. Pentalysine beta-carbonylphthalocyanine zinc: an effective tumor-targeting photosensitizer for photodynamic therapy. ChemMedChem. 2010 Jun 7;5(6):890-8. doi: 10.1002/cmdc.201000042. PubMed PMID: 20458713; PubMed Central PMCID: PMC2935799.

4: Lohman TM, deHaseth PL, Record MT Jr. Pentalysine-deoxyribonucleic acid interactions: a model for the general effects of ion concentrations on the interactions of proteins with nucleic acids. Biochemistry. 1980 Jul 22;19(15):3522-30. PubMed PMID: 7407056.

5: Roux M, Neumann JM, Bloom M, Devaux PF. 2H and 31P NMR study of pentalysine interaction with headgroup deuterated phosphatidylcholine and phosphatidylserine. Eur Biophys J. 1988;16(5):267-73. PubMed PMID: 3240757.

6: Breitenkamp RB, Emrick T. Pentalysine-grafted ROMP polymers for DNA complexation and delivery. Biomacromolecules. 2008 Sep;9(9):2495-500. doi: 10.1021/bm800511p. Epub 2008 Jul 30. PubMed PMID: 18665641.

7: Zhang H, Grabenauer M, Bowers MT, Dearden DV. Supramolecular modification of ion chemistry: modulation of peptide charge state and dissociation behavior through complexation with cucurbit[n]uril (n = 5, 6) or alpha-cyclodextrin. J Phys Chem A. 2009 Feb 26;113(8):1508-17. doi: 10.1021/jp808625v. Epub 2009 Feb 3. PubMed PMID: 19191519.

8: Carroll D, Botchan MR. Competition between pentalysine and actinomycin D for binding to DNA. Biochem Biophys Res Commun. 1972 Feb 25;46(4):1661-7. PubMed PMID: 5062742.

9: Rehan M, Sagar A, Sharma V, Mishra S, Ashish, Sahni G. Penta-L-lysine Potentiates Fibrin-Independent Activity of Human Tissue Plasminogen Activator. J Phys Chem B. 2015 Oct 22;119(42):13271-7. doi: 10.1021/acs.jpcb.5b07735. Epub 2015 Oct 8. PubMed PMID: 26447340.

10: Braun KP, Cody RB Jr, Jones DR, Peterson CM. A structural assignment for a stable acetaldehyde-lysine adduct. J Biol Chem. 1995 May 12;270(19):11263-6. PubMed PMID: 7744761.

11: Shannon TR, Hale CC, Milanick MA. Interaction of cardiac Na-Ca exchanger and exchange inhibitory peptide with membrane phospholipids. Am J Physiol. 1994 May;266(5 Pt 1):C1350-6. PubMed PMID: 8203499.

12: Kleinschmidt JH, Marsh D. Spin-label electron spin resonance studies on the interactions of lysine peptides with phospholipid membranes. Biophys J. 1997 Nov;73(5):2546-55. PubMed PMID: 9370448; PubMed Central PMCID: PMC1181156.

13: Newton GL, Ly A, Tran NQ, Ward JF, Milligan JR. Radioprotection of plasmid DNA by oligolysines. Int J Radiat Biol. 2004 Sep;80(9):643-51. PubMed PMID: 15586884.

14: Mosior M, McLaughlin S. Electrostatics and reduction of dimensionality produce apparent cooperativity when basic peptides bind to acidic lipids in membranes. Biochim Biophys Acta. 1992 Mar 23;1105(1):185-7. PubMed PMID: 1567895.

15: Rovaldi CR, Pievsky A, Sole NA, Friden PM, Rothstein DM, Spacciapoli P. Photoactive porphyrin derivative with broad-spectrum activity against oral pathogens In vitro. Antimicrob Agents Chemother. 2000 Dec;44(12):3364-7. PubMed PMID: 11083641; PubMed Central PMCID: PMC90206.

16: Kakinoki S, Sakai Y, Fujisato T, Yamaoka T. Accelerated tissue integration into porous materials by immobilizing basic fibroblast growth factor using a biologically safe three-step reaction. J Biomed Mater Res A. 2015 Dec;103(12):3790-7. doi: 10.1002/jbm.a.35516. Epub 2015 Jun 29. PubMed PMID: 26034014.

17: Schott H, Eckstein H. [Determination of the interaction of oligopeptides and oligonucleotides by a chromatographic technique (author's transl)]. Hoppe Seylers Z Physiol Chem. 1979 Nov;360(11):1689-92. German. PubMed PMID: 511103.

18: Wu J, Zawistowski A, Ehrmann M, Yi T, Schmuck C. Peptide functionalized polydiacetylene liposomes act as a fluorescent turn-on sensor for bacterial lipopolysaccharide. J Am Chem Soc. 2011 Jun 29;133(25):9720-3. doi: 10.1021/ja204013u. Epub 2011 May 31. PubMed PMID: 21615123.

19: Mihajlovic M, Lazaridis T. Calculations of pH-dependent binding of proteins to biological membranes. J Phys Chem B. 2006 Feb 23;110(7):3375-84. PubMed PMID: 16494352.

20: Soto-Cruz I, Magee AI. Effect of synthetic peptides representing the hypervariable region of p21ras on Xenopus laevis oocyte maturation. Biochem J. 1995 Feb 15;306 ( Pt 1):11-4. PubMed PMID: 7864796; PubMed Central PMCID: PMC1136474.